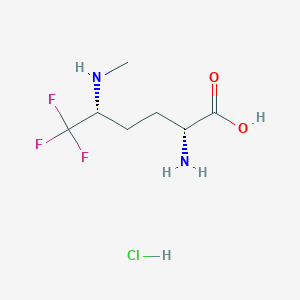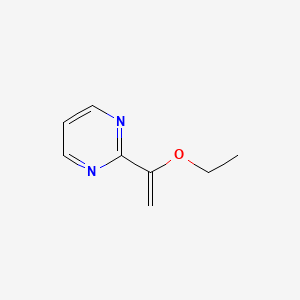
2-(1-Ethoxyvinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyvinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxyvinyl group at the second position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyvinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with ethoxyvinyl reagents. One common method involves the use of Grignard reagents, where ethoxyvinyl magnesium bromide reacts with pyrimidine aldehydes or ketones to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of catalysts such as manganese dioxide (MnO₂) or chromium trioxide (CrO₃) for oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyvinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethoxyvinyl group to ethyl groups.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the ethoxyvinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO₂), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyvinyl group can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-(1-Ethoxyvinyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyvinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyvinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions with receptor sites, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Ethoxyvinyl)pyrimidine include:
Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position, exhibiting various biological activities.
Uniqueness
This compound is unique due to the presence of the ethoxyvinyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interactions that are not possible with other pyrimidine derivatives .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1-ethoxyethenyl)pyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-3-11-7(2)8-9-5-4-6-10-8/h4-6H,2-3H2,1H3 |
InChI Key |
WLXPGJLVOHCTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


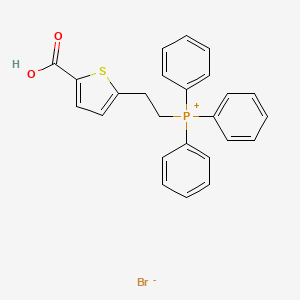

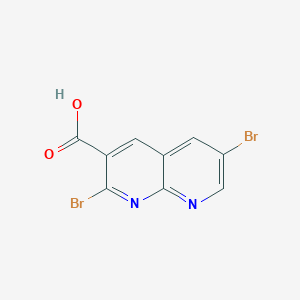
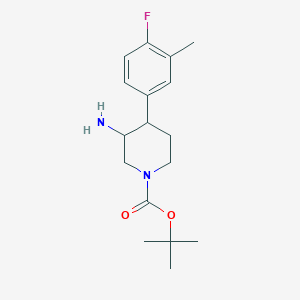
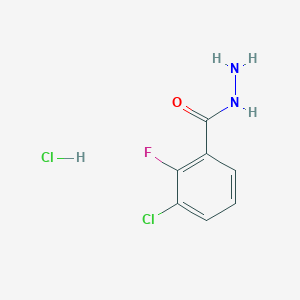
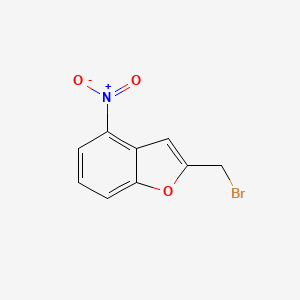


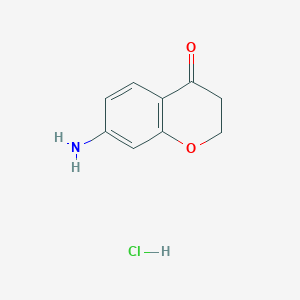
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)

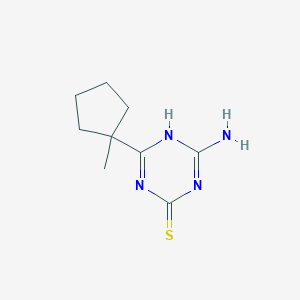
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
